6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-3-4-12-11(6-10)13(19)18(14(20)17-12)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVHPXCLTXQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 3-chloropyridine-4-carboxaldehyde under acidic conditions to form the intermediate quinazolinone. This intermediate is then subjected to thiolation using a suitable sulfur donor, such as Lawesson’s reagent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects at Position 3
- This contrasts with the 3,4-dimethoxyphenethyl group in , which increases lipophilicity (logP ~3.2) and may reduce blood-brain barrier penetration.
Position 2 Modifications
Core Structure Variations
- Benzoquinazolinone 12 : The benzo-fused quinazolinone core increases molecular rigidity and surface area, likely contributing to its reported higher functional potency in receptor binding. However, the larger size (MW 439.50) may limit oral bioavailability.
Research Findings and Pharmacological Relevance
- Solubility: The pyridinylmethyl group may confer better aqueous solubility than the dimethoxyphenyl analog .
- Metabolic Stability: The thione group in the target compound could be more resistant to hepatic metabolism than the imidazole-containing analog , which is prone to CYP450-mediated oxidation.
- Receptor Interactions: The thione’s electronegativity may mimic phosphate groups in kinase inhibitors, offering a strategic advantage over oxo-containing analogs .
Biological Activity
6-Chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structural configuration that enhances its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Chlorine substitution at position 6, which increases lipophilicity.
- A pyridinylmethyl substituent , contributing to its biological activity.
- A sulfanylidene group , enhancing reactivity and potential interactions with biological systems.
Biological Activities
Research has identified several significant biological activities associated with this compound:
- Anticancer Properties : Quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell growth in prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines, with IC50 values ranging from 10 µM to 12 µM for effective compounds .
- Antibacterial Activity : Quinazolinones have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This binding alters the conformation of the target proteins, enhancing the efficacy of β-lactam antibiotics when used in combination .
- Anti-inflammatory Effects : Compounds within this class have shown potential anti-inflammatory activities, which are crucial for treating various inflammatory diseases. The exact mechanisms often involve modulation of inflammatory pathways at the cellular level.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of quinazolinone derivatives, including:
- Cytotoxicity Assays : In vitro assays using the MTT method have been employed to evaluate the cytotoxic effects of various quinazolinone derivatives, including those similar to this compound. Results indicate that certain derivatives exhibit dose-dependent inhibition of cell growth across multiple cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining pyridine derivatives with quinazolinones.
- Sulfanylidene Formation : Utilizing sulfur-containing reagents to introduce the sulfanylidene functional group.
These synthetic pathways allow for the creation of various derivatives that may enhance or modify biological activity.
Q & A
Basic: What are the optimal synthetic routes for 6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one, and how can reaction conditions be controlled to maximize yield?
Answer:
Synthesis typically involves multi-step pathways, such as coupling pyridinylmethyl groups to a quinazolinone core. Key steps include:
- Nucleophilic substitution : Reacting 6-chloro-quinazolin-4-one intermediates with pyridin-3-ylmethyl thiol derivatives under anhydrous conditions.
- Solvent optimization : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity, or ethanol under reflux for milder conditions .
- Temperature control : Maintain 60–80°C to balance reaction kinetics and avoid decomposition .
- Purification : Column chromatography or recrystallization from acetonitrile to isolate the product with >95% purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridinylmethyl and sulfanylidene groups. Aromatic protons in the quinazolinone ring typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 334.03) and fragmentation patterns .
- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry (e.g., C–S bond geometry) .
Advanced: How can computational modeling predict the biological activity of this compound, given its structural complexity?
Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases or bacterial topoisomerases). The pyridinylmethyl group may engage in π-π stacking with aromatic residues in active sites .
- QSAR models : Correlate substituent electronegativity (e.g., Cl at position 6) with antimicrobial or antitumor activity, based on datasets from analogous quinazolinones .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally related quinazolinones?
Answer:
- Experimental replication : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains and controlled solvent systems (e.g., DMSO concentration ≤1%) .
- Metabolic stability testing : Compare half-lives in liver microsomes to rule out pharmacokinetic variability .
- Structural analogs : Test derivatives with modified substituents (e.g., fluoro vs. chloro) to isolate electronic effects on bioactivity .
Advanced: What strategies mitigate side reactions during the synthesis of the sulfanylidene moiety?
Answer:
- Protecting groups : Temporarily shield reactive amines with Boc or Fmoc groups during thiolation steps .
- Oxidation control : Perform reactions under nitrogen to prevent sulfanylidene oxidation to sulfone byproducts .
- Catalytic additives : Use Cu(I) or Pd(0) catalysts to accelerate coupling while suppressing dimerization .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanylidene group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazolinone ring .
- Short-term stability : Solutions in DMSO remain stable for ≤72 hours at 4°C .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
- Mutagenesis : Engineer active-site residues (e.g., Cys→Ala) to confirm covalent interactions with the sulfanylidene group .
Basic: What are the safety and handling protocols for this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
- Acute toxicity : LD₅₀ data for analogs suggest moderate toxicity (e.g., 250 mg/kg in rodents), warranting cautious dosing .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
Answer:
- HPLC-MS monitoring : Track reaction progress and detect impurities (e.g., des-chloro derivatives) in real-time .
- DoE optimization : Apply factorial designs to test variables (temperature, stoichiometry) and reduce byproduct formation .
- Crystallization tweaks : Use mixed solvents (e.g., ethanol/water) to selectively precipitate the target compound .
Advanced: What role does the pyridinylmethyl group play in modulating the compound’s solubility and bioavailability?
Answer:
- LogP optimization : The pyridine ring increases hydrophilicity (predicted LogP = 1.2) vs. phenyl analogs (LogP = 2.5) .
- Salt formation : React with HCl to improve aqueous solubility for in vivo studies .
- Permeability assays : Caco-2 cell models show enhanced absorption due to passive diffusion via the pyridine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
